REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[C:10](=O)(ON1C(=O)CCC1=O)[O:11]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:9][C:5]1[CH:6]=[C:7]2[NH:8][C:10](=[O:11])[NH:1][C:2]2=[N:3][CH:4]=1
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Name
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|
Quantity
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0.94 g
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Type
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reactant
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Smiles
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NC1=NC=C(C=C1N)Br
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Name
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|
Quantity
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1.28 g
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Type
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reactant
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Smiles
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C(ON1C(CCC1=O)=O)(ON1C(CCC1=O)=O)=O
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 12 h
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Duration
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12 h
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the residue was purified by recrystallization from 40% EtOAc/hexane
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Name
|
|
Type
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product
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Smiles
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BrC=1C=C2C(=NC1)NC(N2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |